molecular formula C4H8NaO3 B14078156 Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)

Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)

Cat. No.: B14078156
M. Wt: 129.08 g/mol
InChI Key: CWQQGENZHRKCMJ-WGJKDMNVSA-N
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Description

Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is a stable isotope-labeled compound. It is a sodium salt of D-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its high isotopic purity and chiral purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) typically involves the isotopic labeling of the precursor moleculesThe final step involves neutralizing the acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic and chiral purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) involves its role as a ketone body. It is metabolized in the liver to produce energy, especially during periods of low glucose availability. The compound targets various metabolic pathways, including the tricarboxylic acid cycle and the electron transport chain, to produce adenosine triphosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is unique due to its specific isotopic labeling at positions 2 and 4, which allows for precise tracking in metabolic studies. Its high isotopic and chiral purity make it particularly valuable for research applications where accuracy and specificity are crucial .

Properties

Molecular Formula

C4H8NaO3

Molecular Weight

129.08 g/mol

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m1./s1/i1+1,2+1;

InChI Key

CWQQGENZHRKCMJ-WGJKDMNVSA-N

Isomeric SMILES

[13CH3][C@H]([13CH2]C(=O)O)O.[Na]

Canonical SMILES

CC(CC(=O)O)O.[Na]

Origin of Product

United States

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